
Cyclotetracosa-1,5,13,17-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclotetracosa-1,5,13,17-tetraene is a cyclic hydrocarbon with the molecular formula C24H40 It is characterized by the presence of four double bonds within a 24-carbon ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclotetracosa-1,5,13,17-tetraene typically involves the cyclization of linear precursors under specific conditions. One common method involves the use of a Wittig reaction to form the double bonds, followed by a ring-closing metathesis to create the cyclic structure. The reaction conditions often require the presence of a catalyst, such as Grubbs’ catalyst, and are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclotetracosa-1,5,13,17-tetraene undergoes various types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bonds can yield the corresponding saturated hydrocarbon.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are used under controlled conditions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
Cyclotetracosa-1,5,13,17-tetraene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of cyclic hydrocarbons and the effects of ring strain.
Biology: Its derivatives are explored for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its use as a precursor for the synthesis of pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of cyclotetracosa-1,5,13,17-tetraene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, which can then participate in various biochemical pathways. The specific pathways and targets depend on the nature of the derivatives and the context of their use.
Comparación Con Compuestos Similares
Cyclotetracosa-1,5,13,17-tetraene can be compared with other cyclic hydrocarbons, such as cycloocta-1,3,5,7-tetraene and cyclododeca-1,5,9-triene While these compounds share similar structural features, this compound is unique due to its larger ring size and the presence of four double bonds
List of Similar Compounds
- Cycloocta-1,3,5,7-tetraene
- Cyclododeca-1,5,9-triene
Propiedades
Número CAS |
65810-03-9 |
|---|---|
Fórmula molecular |
C24H40 |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
cyclotetracosa-1,5,13,17-tetraene |
InChI |
InChI=1S/C24H40/c1-2-4-6-8-10-12-14-16-18-20-22-24-23-21-19-17-15-13-11-9-7-5-3-1/h1-2,7,9,16,18,23-24H,3-6,8,10-15,17,19-22H2 |
Clave InChI |
NBMYWFFAOZCQTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC=CCCC=CCCCCCCC=CCCC=CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


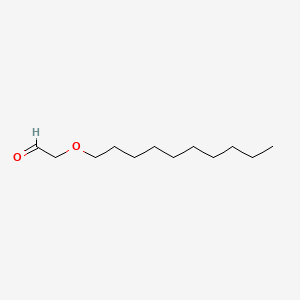

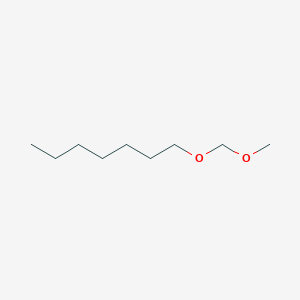

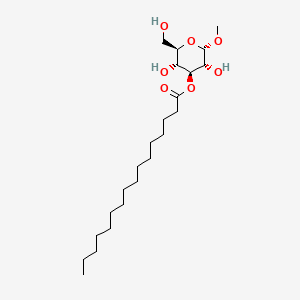
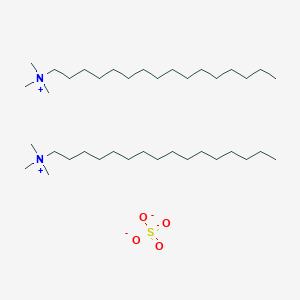
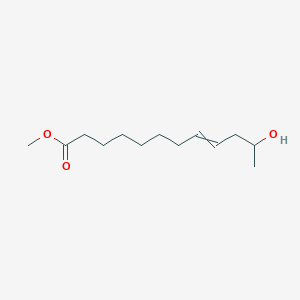

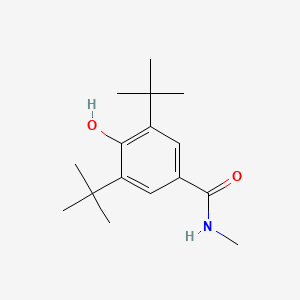
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)

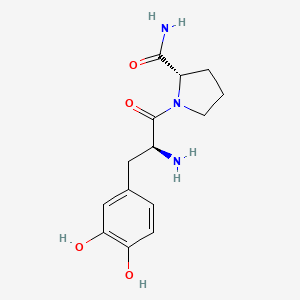
![N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine](/img/structure/B14475375.png)

